molecular formula C19H15ClN4O B2905215 5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887216-51-5

5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2905215
CAS No.: 887216-51-5
M. Wt: 350.81
InChI Key: SXPFHNGIMIXLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H15ClN4O and its molecular weight is 350.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including compounds related to 5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, exhibit A1 adenosine receptor affinity. The synthesis of analogues and their affinity towards A1 and A2 adenosine receptors have been explored, with certain substitutions enhancing receptor activity. This demonstrates their potential utility in modulating adenosine receptor-mediated physiological processes (Harden, Quinn, & Scammells, 1991).

Anticancer and Anti-inflammatory Agents

Novel derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have shown promise as potential therapeutic agents against various cancer cell lines and inflammation, indicating the structural framework's versatility in drug development (Rahmouni et al., 2016).

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. Specific modifications to the pyrazolo[3,4-d]pyrimidine core structure have led to compounds with significant activity against various microbial strains, underscoring their potential in addressing antibiotic resistance and developing new antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Antitumor Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been utilized in the design of multi-targeted kinase inhibitors, exhibiting strong anticancer activities against several cancer cell lines. Molecular docking studies of these compounds have provided insights into their mechanisms of action, specifically their interactions with target kinases involved in cancer cell proliferation and survival (Elzahabi et al., 2018).

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c1-13-2-8-16(9-3-13)24-18-17(10-22-24)19(25)23(12-21-18)11-14-4-6-15(20)7-5-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPFHNGIMIXLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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